![molecular formula C19H23FN4OS B2568624 2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-85-8](/img/structure/B2568624.png)
2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
This compound interacts with its targets, the PPARs, by binding to them and acting as an agonist . This binding results in the activation of these receptors, leading to changes in gene expression that regulate lipid and glucose metabolism.
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. These include the regulation of fatty acid oxidation, lipogenesis, and glucose homeostasis . The downstream effects of these changes include improved lipid profiles and better control of blood glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression related to lipid and glucose metabolism . These changes can lead to improved lipid profiles and better control of blood glucose levels, potentially benefiting conditions like dyslipidemia and diabetes.
Biological Activity
The compound 2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and in vitro evaluations.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole moiety and contains an ethyl group and a fluorophenyl-piperidine side chain. Its molecular formula is C19H24FN5OS, indicating a complex structure that contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance, compounds structurally similar to 2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl) were evaluated against various cancer cell lines.
Key Findings:
- In Vitro Efficacy : A study demonstrated that certain derivatives showed potent activity against cancer cell lines without affecting normal somatic cells (e.g., HEK293) .
- Structure-Activity Relationship (SAR) : The presence of specific substituents like halogens on the aromatic rings was crucial for enhancing anticancer efficacy. For example, derivatives with chlorine or fluorine substitutions exhibited improved activity compared to their unsubstituted counterparts .
Compound | Activity Against Cancer Cell Lines | Toxicity to Normal Cells |
---|---|---|
2-Ethyl... | High | Low |
5-(Chloro)... | Moderate | Moderate |
5-(Fluoro)... | High | Low |
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties. In vitro tests against various microorganisms showed promising results.
Study Insights:
- Compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
- The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of related compounds:
- Case Study 1 : A derivative with a similar structure demonstrated significant inhibition of tumor growth in xenograft models with minimal side effects observed in healthy tissues.
- Case Study 2 : Another study reported that a thiazolo[3,2-b][1,2,4]triazole derivative showed synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-5-4-6-14(20)11-13)23-9-7-12(2)8-10-23/h4-6,11-12,16,25H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFUDGRVRBTZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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